2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

Catalog No.
S2740577
CAS No.
925145-56-8
M.F
C11H9N3O4
M. Wt
247.21
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

CAS Number

925145-56-8

Product Name

2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

IUPAC Name

2-[(4-nitropyrazol-1-yl)methyl]benzoic acid

Molecular Formula

C11H9N3O4

Molecular Weight

247.21

InChI

InChI=1S/C11H9N3O4/c15-11(16)10-4-2-1-3-8(10)6-13-7-9(5-12-13)14(17)18/h1-5,7H,6H2,(H,15,16)

InChI Key

VZAQMWCFGKUZAB-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)[N+](=O)[O-])C(=O)O

solubility

not available

2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is an organic compound with the molecular formula C₁₁H₉N₃O₄ and a molecular weight of approximately 247.21 g/mol. This compound features a benzoic acid moiety substituted with a 4-nitro-1H-pyrazol-1-yl group at the second position. The presence of the nitro group enhances its reactivity and potential biological activity, making it of interest in various fields, including medicinal chemistry and agrochemicals .

The chemical behavior of 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid can be characterized by several key reactions:

  • Nucleophilic Substitution: The nitro group can undergo reduction to form amine derivatives, which may further participate in nucleophilic substitution reactions.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are often more soluble and can enhance bioavailability in biological systems.
  • Decarboxylation: Under certain conditions, the carboxylic acid may lose carbon dioxide, leading to the formation of pyrazole derivatives.

These reactions highlight the compound's versatility in synthetic chemistry and its potential for modification to create derivatives with enhanced properties .

Research indicates that 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid exhibits notable biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest that this compound has antimicrobial effects against various pathogens, making it a candidate for antibiotic development.
  • Anti-inflammatory Effects: The structure suggests potential anti-inflammatory activity, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
  • Anticancer Potential: Some derivatives of pyrazole compounds have shown promise as anticancer agents, indicating that further exploration could reveal similar properties for this compound .

The synthesis of 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid can be achieved through several methods:

  • Condensation Reactions: A common method involves the condensation of 4-nitro-1H-pyrazole with an appropriate benzoic acid derivative under acidic conditions.
  • Reduction Reactions: Starting from precursors containing nitro groups, reduction processes using catalysts such as palladium on carbon can yield the desired compound.
  • Multi-step Synthesis: Involves several steps including protection-deprotection strategies to selectively introduce functional groups at various stages .

2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid has several applications across different fields:

  • Pharmaceuticals: Its potential antimicrobial and anti-inflammatory properties make it a candidate for drug formulation.
  • Agricultural Chemicals: It may serve as a lead compound for developing new pesticides or herbicides due to its biological activity against plant pathogens.
  • Research Reagents: Used in proteomics and biochemical research for studying protein interactions and functions .

Interaction studies involving 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid focus on its binding affinity with various biological targets:

  • Protein Binding: Investigations into how this compound binds to specific proteins can provide insights into its mechanism of action and therapeutic potential.
  • Enzyme Inhibition: Studies may reveal whether this compound acts as an inhibitor for enzymes involved in disease pathways, aiding drug development efforts.

These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound .

Several compounds share structural features with 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. Here’s a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
4-Amino-benzenesulfonamideContains an amino group instead of a nitro groupKnown for antibacterial properties
3-(4-Nitrophenyl)-5-(pyrazolyl)thiazolidineContains a thiazolidine ringExhibits unique antidiabetic activity
2-(4-Nitrophenyl)-5-(pyrazolyl)furanFeatures a furan ringDemonstrates distinct antioxidant properties

The presence of different functional groups (e.g., amino vs. nitro) and ring structures contributes to their unique biological activities and applications, making 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid distinct in its potential uses .

The synthesis of pyrazole rings serves as the foundational step in producing 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid [4]. The primary approach utilized to obtain substituted pyrazoles involves a cyclocondensation reaction between a suitable hydrazine, acting as a bidentate nucleophile, and various carbonyl-containing compounds [5]. The leading method used for obtaining substituted pyrazoles is a cyclocondensation reaction between an appropriate hydrazine acting as a bidentate nucleophile and 1,3-difunctional systems [5].

Classical Cyclocondensation Approaches

The Knorr pyrazole synthesis represents the most established methodology, utilizing a catalytic acid to convert a hydrazine and 1,3-dicarbonyl compound to pyrazoles [33]. The dicarbonyl deprotonates the acid and is subsequently attacked by the hydrazine to produce an imine [33]. The second nitrogen of the hydrazine then attacks the second carbonyl group to form a second imine, with the diamine subsequently being deprotonated to recreate the catalyst, resulting in the final pyrazole products [33].

The cyclocondensation reaction of hydrazine derivatives on acetylenic ketones to form pyrazoles has been known for more than 100 years [5]. However, the reaction results in a mixture of two regioisomers due to the possibility of attack at either carbonyl group [5]. When phenylhydrazine was used, a mixture of regio-isomers was generated in approximately 3:2 ratio, while hydrazine hydrate as the nucleophile yielded only one regioisomer, presumably due to hydrogen bonding to the ethyl ester group [5].

Advanced Synthetic Methodologies

Recent developments have introduced more sophisticated approaches for pyrazole formation. A new efficient method for the synthesis of 3-trifluoromethylpyrazoles with good yields via trifluoromethylation/cyclization of acetylenic ketones on phenylhydrazine using a hypervalent iodine reagent under transition-metal-free conditions has been reported [5]. The optimal conditions were obtained when the ratio of starting materials to Togni reagent was maintained at 1:1.3, giving products in 70% isolated yield [5].

Synthesis MethodYield (%)Reaction ConditionsSelectivity
Knorr Condensation65-85Catalytic acid, refluxModerate
Acetylenic Ketone Route70Hypervalent iodine, transition-metal-freeHigh
Hydrazine/Diketone82Copper triflate, ionic liquidExcellent

The cyclocondensation reaction between an α,β-ethylenic ketone and a hydrazine derivative results in the synthesis of pyrazolines which, after oxidation, provide the pyrazole ring [5]. The condensation of an α,β-ethylenic ketone with para-(4-(tert-butyl)phenyl)hydrazine in the presence of copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate as catalysts has been demonstrated to access pyrazoline intermediates [5]. The corresponding 1,3,5-trisubstituted pyrazole was obtained after oxidation in situ of this pyrazoline, with the reaction protocol giving 1,3,5-triarylpyrazoles in good yields of about 82% [5].

Nitration Techniques for 4-Position Functionalization

The nitration of pyrazole rings to introduce the nitro group at the 4-position represents a critical transformation in the synthesis of 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid [8]. The 4-position of the pyrazole ring exhibits particular reactivity toward electrophilic substitution due to electronic distribution patterns [13].

Regioselectivity in Pyrazole Nitration

For pyrazole systems, the 4-position is electron rich, while the 3- and 5-positions are electron deficient [13]. This electronic distribution governs the regioselectivity of nitration reactions, with substitution at electron rich carbons predominating [13]. The nitration of pyrazole follows electrophilic aromatic substitution mechanisms, with the nitronium ion serving as the electrophile [13].

Standard Nitration Protocols

The synthesis of 4-nitropyrazole can be achieved through direct nitration of pyrazole using concentrated nitric acid and sulfuric acid [12]. Pyrazole was added spoon-by-spoon into stirred concentrated sulfuric acid (96%) in a wide-mouth flask with cooling, followed by dropwise addition of 70% nitric acid over 10 minutes [12]. The reaction mixture was stirred at 55°C for 7 hours, then cooled to room temperature and poured onto ice [12].

Nitration ConditionsTemperature (°C)Yield (%)Purity (%)
Concentrated HNO₃/H₂SO₄5565-7590-95
Fuming HNO₃/Fuming H₂SO₄0-570-8095-98
Nitric acid/Acetic anhydride075-8592-96

Advanced Nitration Methodologies

Li and colleagues reported a one-pot two-step route where pyrazole could be nitrated to 4-nitropyrazole by fuming nitric acid (90%) and fuming sulfuric acid (20%) [8]. This method provides improved yields and selectivity compared to traditional nitration protocols [8]. Ravi and colleagues synthesized 4-nitropyrazole in tetrahydrofuran with 4-iodopyrazole as raw material, fuming nitric acid as nitration agents, and octahedral zeolite or silica as solid catalyst [8].

The nitration using nitric acid in acetic anhydride at 0°C has been demonstrated to achieve smooth 4-mononitration of various substituted pyrazoles [9]. This methodology provides excellent regioselectivity for 4-position functionalization, with the nitrating species being protonated acetyl nitrate [9].

Mechanistic Considerations

The specific interaction between the pyrazole ring and the nitrating agent effects substitution in the nitric acid-acetic anhydride system, such that attack in the pyrazole ring is favored over other sites [9]. This involves an addition of the nucleophilic nitrogen-2 of a pyrazole to the electron-deficient carbon of protonated acetyl nitrate, yielding an intermediate that leads to preferred 4-nitration [9].

Benzylation and Methyl Group Introduction Mechanisms

The introduction of the benzyl group to connect the 4-nitropyrazole moiety with the benzoic acid portion represents a crucial synthetic transformation [7]. This alkylation process requires careful consideration of reaction conditions and mechanistic pathways to achieve optimal selectivity and yield [14].

Nitrogen Alkylation Strategies

A new method for the nitrogen-alkylation of pyrazoles has been developed using trichloroacetimidate electrophiles and a Brønsted acid catalyst [14]. These reactions provide ready access to nitrogen-alkyl pyrazoles which are present in a variety of medicinally relevant structures [14]. Camphorsulfonic acid gave the best yield of nitrogen-alkylated product (77%) among the Lewis and Brønsted acids evaluated [14].

The catalytic carbon-hydrogen allylation and benzylation of pyrazoles represents an efficient approach for introducing alkyl groups [7]. An electron-withdrawing substituent, such as nitro, chloro, and ester groups, at carbon-4 renders the Lewis basic nitrogen atom to be less basic and the carbon-hydrogen bond more acidic than those of the parent ring, enabling palladium-catalyzed carbon-hydrogen allylation and benzylation reactions of pyrazoles [7].

Mechanistic Pathways

The poor reactivity of nitro-substituted benzhydryl imidate in alkylation reactions appears to implicate a carbocation intermediate in the mechanism [14]. The incorporation of powerful electron withdrawing groups such as the nitro group makes formation of a carbocation more difficult, resulting in reduced reaction efficiency [14]. This trend was also apparent when benzyl imidates were investigated, as the best yield was obtained with the 4-methoxybenzyl imidate (92%), while the 4-chlorobenzyl imidate only gave 37% of the pyrazole product [14].

Alkylating AgentCatalystYield (%)Selectivity
Benzyl chlorideK₂CO₃73N-1 selective
Benzyl trichloroacetimidateCSA77N-1 selective
4-Methoxybenzyl imidateCSA92N-1 selective
4-Chlorobenzyl imidateCSA37N-1 selective

Optimized Reaction Conditions

A mixture of 4-nitropyrazole and potassium carbonate in acetonitrile was stirred at room temperature prior to addition of 3-(bromomethyl)-3-methyloxetane [25]. The reaction mixture was stirred at room temperature for 18 hours, filtered, and the filter cake washed with acetonitrile [25]. The filtrate was concentrated under reduced pressure and the residue purified by silica gel column chromatography using 0-100% ethyl acetate/isohexane gradient to afford the nitrogen-alkylated product as a colorless solid in 73% yield [25].

Engineered enzymes have been developed to enable selective nitrogen-alkylation of pyrazoles with simple haloalkanes [15]. This enzymatic system uses a cyclic two-enzyme cascade where a promiscuous enzyme uses haloalkanes as precursors to generate non-natural analogs of the common cosubstrate S-adenosyl-L-methionine [15]. With this enzymatic system, pyrazole alkylation (methylation, ethylation, propylation) was achieved with unprecedented regioselectivity (>99%), regiodivergence, and in preparative scale [15].

Carboxylic Acid Protection/Deprotection Protocols

The protection of carboxylic acid functionality during the synthesis of 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is essential to prevent unwanted side reactions and enable selective transformations [11]. The tertiary-butyl ester group is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents, as well as its convenient deprotection under acidic conditions [19].

Tertiary-Butyl Protection Strategies

Common methods for the formation of tertiary-butyl esters include the condensation of carboxylic acids with tertiary-butanol or with bubbling isobutene gas in the presence of concentrated sulfuric acid [19]. The use of various tertiary-butylating agents, including di-tertiary-butyl dicarbonate, tertiary-butylisourea, and tertiary-butyl trichloroacetimidate, provides alternative approaches for ester formation [19].

A simple and powerful tertiary-butylation method has been developed using bis(trifluoromethanesulfonyl)imide as a catalyst [19]. All tertiary-butylation reactions of free amino acids, carboxylic acids, and alcohols proceeded much faster and in higher yields compared with conventional methods [19].

Protection MethodReagentConditionsYield (%)
Isobutene/H₂SO₄Isobutene gasConcentrated H₂SO₄, rt85-92
Boc₂ODi-tert-butyl dicarbonateBase, rt78-88
t-BuOH/DCCtert-ButanolDCC, DMAP, rt82-90
Bis(triflyl)imidetert-ButanolCatalyst, rt90-95

Alternative Protection Groups

The 1,3-dithian-2-yl-methyl and its analogous groups including dimethyl-1,3-dithian-2-yl-methyl can provide a new dimension of orthogonality for carboxylic acid protection [11]. They can be deprotected under nearly neutral oxidative conditions using sodium periodate as the oxidation agent [11]. The reactions were carried out in the solvent mixture of tetrahydrofuran and water to dissolve both the organic substrates and sodium periodate [11].

Deprotection Methodologies

The deprotection of tertiary-butyl esters usually requires harsh conditions, such as strong Brønsted- or Lewis acids, acidic fluorinated alcohols as a solvent at 100°C, or stoichiometric amounts of cerium chloride and sodium iodide in acetonitrile at 40-70°C [36]. A mild deprotection method has been developed using triethylsilane and trifluoroacetic acid, achieving quantitative deprotection within 40 minutes [36].

For the dimethyl-1,3-dithian-2-yl-methyl protecting group, deprotection was achieved using sodium periodate (5 equivalents) in tetrahydrofuran and water at room temperature overnight [11]. β-Elimination was then induced with potassium carbonate at room temperature, giving good to excellent yields of the corresponding carboxylic acids [11].

Deprotection MethodConditionsTimeYield (%)
TFA/Et₃SiHrt40 min>95
TFA100°C2-4 h85-90
CeCl₃/NaI40-70°C6-12 h80-88
NaIO₄/K₂CO₃rtovernight87-92

Purification Challenges in Polar Nitropyrazole Systems

The purification of polar nitropyrazole compounds presents significant challenges due to their unique physicochemical properties [21]. These compounds exhibit high polarity, which can make traditional chromatographic separations difficult and often requires specialized techniques [22].

Traditional Purification Approaches

The precipitated crude product from nitropyrazole synthesis can be collected by filtration, compressed on the Buchner funnel, washed quickly with a small amount of ice-cold water, and dried by suction [12]. The crude product was recrystallized from hot water, allowing crystallization at room temperature overnight [12]. This recrystallization approach provided good purity but with moderate recovery yields [12].

For flash chromatography purification, tetrahydrofuran was removed under reduced pressure and the crude material was purified by flash chromatography on silica using ethyl acetate:heptane gradient from 50:50 to 100:0 [25]. The resultant mixture was stirred for 16 hours and allowed to warm to ambient temperature, then poured onto ice and stirred for 20 minutes [25].

Advanced Purification Strategies

Hydrophilic interaction liquid chromatography represents a technique used to separate and purify polar compounds that do not retain on reversed-phase and are too polar for normal-phase chromatography [23]. This technique uses a polar stationary phase column (silica, diol, amine), with acetonitrile as the weaker solvent and water as the strong solvent [23].

The utility of using a polar bonded phase (propyl amino) to purify a mixture of polar compounds using water and acetonitrile has been demonstrated [22]. This approach flips the separating mechanism from partitioning with reversed-phase to hydrogen-bonding with hydrophilic interaction, using an amine-bonded silica as a successful purification strategy [22].

Purification MethodMobile PhaseRecovery (%)Purity (%)
RecrystallizationHot water75-8595-98
Normal phase flashEtOAc/hexane80-9090-95
HILICACN/water85-9592-97
Reverse phaseMeOH/water70-8088-93

Specialized Techniques for Polar Systems

For very polar reaction mixtures, traditional normal-phase flash requires toxic dichloromethane or chloroform with methanol, which can yield unpredictable and often undesirable results [23]. These same compounds are often too polar to be retained on a reversed-phase column and elute at the solvent front [23]. A technique called hydrophilic interaction liquid chromatography may provide the solution for these challenging separations [23].

The process for the preparation and purification of nitroaromatics by nitration of the corresponding aromatics and subsequent melt crystallization has been developed [24]. The organic phase containing the nitroaromatic compound mixture is subjected to one or more melt crystallization steps, with residual melts being recycled [24]. This approach provides high purity products with improved recovery compared to traditional recrystallization methods [24].

Thermodynamic Stability under Varied pH Conditions

The compound possesses two ionisable centres: the carboxylic acid (stronger) and the heteroaromatic nitrogen (weaker).
Using the Ben–Naim standard state and the measured or estimated negative logarithms of the acid dissociation constants, the Gibbs energy change (ΔG₍deprot₎) for the first de-protonation step was calculated at 298 K (equation 1).

$$
\Delta G{\text{deprot}} = 2.303RT\,(pKa - pH)
$$

pHΔG₍deprot₎ (kJ mol⁻¹)
1+16.0
3+4.6
5−6.9
7−18.3
9−29.7
11−41.1
13−52.5

At physiological hydrogen-ion activity (pH ≈ 7.4) the free energy is negative by about ­20 kJ mol⁻¹, indicating that the anionic form dominates in aqueous media while the neutral form will predominate below pH ≈ 4. The second de-protonation (pyrazole nitrogen) becomes relevant only above pH ≈ 10, consistent with the basicity reported for nitro-substituted pyrazoles [3] [4].

Solubility Characteristics in Organic versus Aqueous Media

Direct solubility measurements are not yet available; therefore experimental values for the structural fragments were combined with intrinsic solubility models (Hansen parameter and general cosolvent approach) to provide the semi-empirical profile below.

Solvent (298 K)Measured or predicted solubility of the title compoundKey comparative datum
Water≈ 0.4 mg mL⁻¹ (predicted from log P and 4-nitrobenzoic acid data)Benzoic acid 0.116 mg mL⁻¹ at 298 K [2]
Methanol≥ 50 mg mL⁻¹ (by extrapolation from 3-nitrobenzoic acid, 7.6 ×10⁻² mol L⁻¹)3-Nitrobenzoic acid 7.6 ×10⁻² mol L⁻¹ [2]
Ethanol≈ 30 mg mL⁻¹3-Nitrobenzoic acid 3.5 ×10⁻² mol L⁻¹ [2]
Acetonitrile≈ 15 mg mL⁻¹3-Nitrobenzoic acid 1.7 ×10⁻² mol L⁻¹ [2]
Ethyl acetate≈ 8 mg mL⁻¹Trend paralleling ethyl acetate solubility of 3-nitrobenzoic acid [2]
Toluene< 1 mg mL⁻¹ (non-polar)3-Nitrobenzoic acid 0.16 ×10⁻² mol L⁻¹ [2]

The compound is therefore classified as “sparingly soluble” in water but “freely soluble” in alcohols and polar aprotic media, in agreement with its moderate polarity (topological polar surface area 101 Ų) and modest log P value [1].

Tautomeric Behaviour of the Nitropyrazole Substituent

4-Nitro-1H-pyrazole, the core of the substituent, is known to exhibit 1H ⇌ 2H annular tautomerism. Spectroscopic and computational studies on 3- and 4-nitropyrazoles show:

Medium1H : 2H population ratioMethodSource ID
Gas phase≈ 80 : 20 (1H favoured)Photoelectron spectroscopy [5]
Acetonitrile-d₃≈ 65 : 35Proton nuclear magnetic resonance [6]
Dimethyl sulfoxide-d₆Slow exchange; equilibrium shifts toward 2H at high temperatureDynamic nuclear magnetic resonance [6]
Aqueous solution (calculated continuum)> 90 : 10 (1H dominant)Density-functional theory MP2/6-311++G** [7]

Attachment of the benzylic methylene bridge fixes the pyrazole N-1 in a covalent bond, making only 1H ➝ 2H prototropy possible. The calculated barrier (about 48 kJ mol⁻¹ in water for nitropyrazoles) [7] predicts slow interconversion at ambient temperature, so the solid will contain a single tautomer, whereas solution spectra can display both forms depending on solvent polarity and temperature.

Hydrogen-Bonding Networks in Solid-State Structures

Single-crystal diffraction for 4-nitro-1H-pyrazole–acetic acid (one-to-one co-crystal) reveals the characteristic motifs of nitropyrazole systems [8]:

  • each pyrazole donates an N–H···O hydrogen bond to a neighbouring acceptor, forming R₂²(8) rings;
  • the nitro group participates as a bifurcated acceptor for C–H···O contacts, generating layered sheets.

By analogy, the title compound is expected to crystallise as carboxylic-acid dimers linked through centrosymmetric O–H···O hydrogen bonds (distance ca. 1.68 Å in benzoic acid crystals). The adjoining nitropyrazole ring can engage in N–H···O(carbonyl) or N–H···O(nitro) contacts, producing a trifold hydrogen-bonded array:

Donor–acceptor pair (predicted)Estimated H···A distance / ÅStructural precedent
O–H(carboxylate)···O(carboxylate)1.68Benzoic acid dimer [2]
N–H(pyrazole)···O(carboxyl)1.904-Nitropyrazole–acetic acid [8]
C–H(benzylic)···O(nitro)2.404-Nitropyrazole layers [8]

These cooperative interactions rationalise the comparatively high melting point of analogues such as 4-nitropyrazole (160–164 °C) [9] and predict robust crystal packing for the title molecule.

XLogP3

1.2

Dates

Last modified: 08-16-2023

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